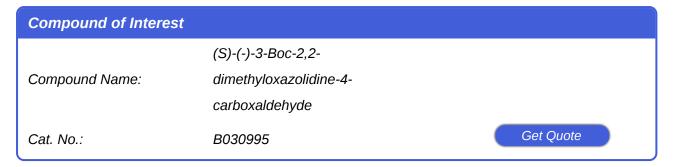


Spectroscopic Profile of Garner's Aldehyde: A Technical Guide

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Introduction: Garner's aldehyde, formally known as (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a pivotal chiral building block in modern organic synthesis. Its stereochemical stability and versatile reactivity have established it as an indispensable intermediate for the asymmetric synthesis of a wide array of complex molecules, including amino alcohols, sugars, and various natural products. A thorough understanding of its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and structural verification. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Garner's aldehyde, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The structural features of Garner's aldehyde give rise to a distinct spectroscopic signature. The presence of a tert-butoxycarbonyl (Boc) protecting group often leads to the observation of doubled peaks in the NMR spectrum due to restricted rotation around the N-C(O) amide bond, resulting in the presence of rotamers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (300 MHz, CDCl₃)



The proton NMR spectrum of Garner's aldehyde is characterized by the downfield signal of the aldehydic proton and the distinct resonances of the oxazolidine and Boc groups. The presence of rotamers can cause peak broadening or doubling for protons near the carbamate functionality.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.62 and 9.55	br s	1H	СНО
4.36 and 4.20	m	1H	N-CH-CHO
4.09	m	2H	O-CH ₂
1.63 and 1.60	S	3H	C(CH ₃) ₂
1.57 and 1.51	S	3H	C(CH ₃) ₂
1.52 and 1.45	S	9H	С(СН3)3 (Вос)

Note: The doubling of peaks is attributed to the presence of rotamers due to restricted rotation around the carbamate N-C bond.[1]

¹³C NMR (Predicted)

While a fully assigned experimental spectrum is not readily available, the chemical shifts for the carbon atoms of Garner's aldehyde can be predicted based on typical ranges for its constituent functional groups.[2][3] The aldehyde carbonyl carbon is expected to be the most downfield signal.[2][4]



Chemical Shift (δ) ppm	Carbon Type	Assignment
190 - 200	СН	СНО
150 - 155	С	N-C(O)-O (Boc)
90 - 100	С	O-C(CH ₃) ₂ -N
79 - 82	С	O-C(CH ₃) ₃ (Boc)
65 - 70	CH ₂	O-CH ₂
60 - 65	СН	N-CH-CHO
28 - 29	CH₃	O-C(CH ₃) ₃ (Boc)
20 - 27	CH₃	O-C(CH ₃) ₂ -N

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the two carbonyl groups present in the molecule.

Frequency (v) cm ⁻¹	Functional Group	Assignment
1740	C=O (stretch)	Aldehyde (CHO)[1]
1710	C=O (stretch)	Carbamate (Boc)[1]
2830 - 2695	C-H (stretch)	Aldehyde (O=C-H)[5]

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data for organic compounds like Garner's aldehyde are detailed below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of Garner's aldehyde.



- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (for a 300 MHz Spectrometer):
 - Insert the sample into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

- For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is typical.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.



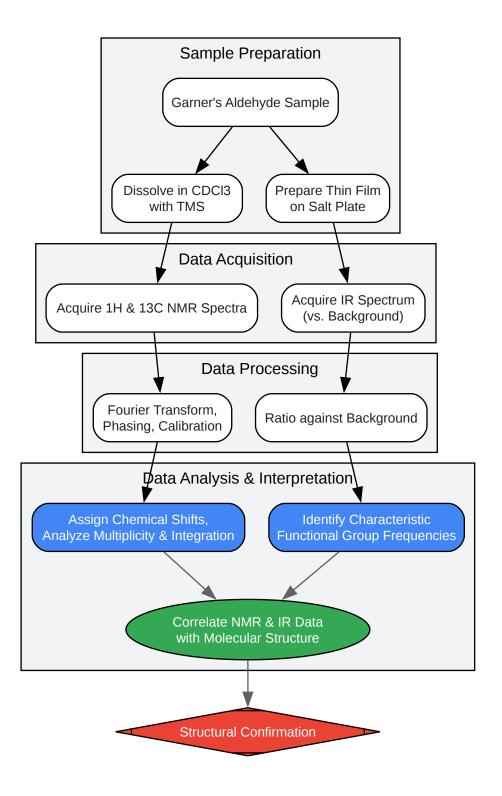
Infrared (IR) Spectroscopy (Thin Film Method)

- Sample Preparation:
 - Place one or two drops of neat Garner's aldehyde (which is a liquid at room temperature)
 onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrument Setup:
 - Ensure the sample compartment of the FTIR spectrometer is empty.
 - Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Data Acquisition:
 - Place the prepared salt plate assembly into the sample holder in the spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
- Data Processing:
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The logical flow from sample to final structural confirmation using NMR and IR spectroscopy is a standardized process in chemical research.





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